Comparative Acidity (pKa): Quantifying the Electronic Effect of Ortho-Fluorine and Meta-Trimethylsilyl Groups
The predicted pKa of 2-Fluoro-3-(trimethylsilyl)benzoic acid is 3.31±0.10 . This value is significantly lower than that of unsubstituted benzoic acid (pKa ~4.20) [1], demonstrating the strong electron-withdrawing effect of the ortho-fluorine atom, which is further modulated by the meta-TMS group. In comparison, 2-fluorobenzoic acid has a reported pKa of 3.27 [1], indicating that the meta-TMS group has a minimal impact on the acidity of the carboxylic acid, preserving the electronic effect of the ortho-fluorine while providing a site for further functionalization.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.31 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid (pKa 4.20) and 2-fluorobenzoic acid (pKa 3.27) |
| Quantified Difference | ΔpKa = ~0.89 vs. benzoic acid; ΔpKa = ~0.04 vs. 2-fluorobenzoic acid |
| Conditions | Predicted value from ACD/Labs Percepta Platform at 25°C; reported experimental values for comparators. |
Why This Matters
This data confirms that the compound retains the desirable electronic properties of 2-fluorobenzoic acid (e.g., enhanced metabolic stability in drug candidates) while offering a unique silyl handle for orthogonal synthesis, a feature absent in the simpler comparator.
- [1] CRC Handbook of Chemistry and Physics, 97th Edition. Dissociation Constants of Organic Acids and Bases. 2-Fluorobenzoic acid pKa = 3.27; Benzoic acid pKa = 4.20. View Source
